(3-(2-Methylallyl)phenyl)boronic acid
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Overview
Description
(3-(2-Methylallyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-methylprop-2-enyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-Methylallyl)phenyl)boronic acid typically involves the reaction of 3-bromo-2-methylprop-2-enylbenzene with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-(2-Methylallyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In organic synthesis, (3-(2-Methylallyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties to suit specific applications .
Mechanism of Action
The mechanism of action of (3-(2-Methylallyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo nucleophilic attack to form a tetrahedral boronate complex. This property is exploited in various applications, including sensing and catalysis .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 2-methylprop-2-enyl group, making it less sterically hindered.
Vinylboronic acid: Contains a vinyl group instead of the 2-methylprop-2-enyl group, leading to different reactivity.
Pinacolborane: A boronic ester with different reactivity and applications.
Uniqueness: The presence of the 2-methylprop-2-enyl group in (3-(2-Methylallyl)phenyl)boronic acid imparts unique steric and electronic properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[3-(2-methylprop-2-enyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7,12-13H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSWBKMUWWHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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